3-Cyanobutylmethyldimethoxysilane
Description
3-Cyanobutylmethyldimethoxysilane is an organosilane compound containing a cyano (-CN) functional group attached to a butyl chain, along with methyldimethoxysilyl moieties. Such silanes are typically used as coupling agents in polymers, adhesives, and coatings to enhance interfacial adhesion between organic and inorganic materials. The cyano group offers polarity and reactivity, enabling covalent bonding with substrates or participation in further chemical modifications. However, none of the provided evidence sources directly describe this compound, limiting the ability to elaborate on its synthesis, physical properties (e.g., boiling point, solubility), or specific applications.
Properties
IUPAC Name |
4-[dimethoxy(methyl)silyl]-2-methylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-8(7-9)5-6-12(4,10-2)11-3/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLBSAFHCWHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](C)(OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698915 | |
| Record name | 4-[Dimethoxy(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanenitrile, 4-(dimethoxymethylsilyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
793681-94-4 | |
| Record name | 4-(Dimethoxymethylsilyl)-2-methylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793681-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(dimethoxymethylsilyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0793681944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(dimethoxymethylsilyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[Dimethoxy(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 793681-94-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobutylmethyldimethoxysilane typically involves the reaction of 3-cyanopropylmethyldimethoxysilane with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as toluene or hexane and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 3-Cyanobutylmethyldimethoxysilane is scaled up using continuous flow reactors to maintain consistent quality and yield . The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency. The final product is then purified using techniques like distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Cyanobutylmethyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Cyanobutylmethyldimethoxysilane, such as hydroxylated, reduced, or substituted compounds .
Scientific Research Applications
Scientific Research Applications
3-Cyanobutylmethyldimethoxysilane is utilized in several research domains, including:
Surface Modification
One of the primary applications of 3-Cyanobutylmethyldimethoxysilane is in surface modification processes. It acts as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This property is particularly beneficial in:
- Composite Materials : It improves the mechanical strength and durability of composites by promoting better bonding at the interface between different phases.
| Application Area | Benefits |
|---|---|
| Polymer Composites | Enhanced mechanical properties |
| Coatings | Improved adhesion and durability |
| Textiles | Water repellency and stain resistance |
Sol-Gel Processes
3-Cyanobutylmethyldimethoxysilane is also used in sol-gel chemistry, where it serves as a precursor for silica-based materials. The sol-gel process allows for the synthesis of thin films with tailored properties, such as:
- Hydrophobic Coatings : These coatings can be applied to textiles and paper to enhance water resistance.
- Biocompatible Materials : In biomedical applications, it can be used to create surfaces that promote cell adhesion while resisting bacterial colonization.
Hybrid Coatings
The compound is effective in creating hybrid coatings that combine organic and inorganic components. These coatings are suitable for various applications, including:
- Anti-corrosive Coatings : Protect metal substrates from environmental degradation.
- Functional Coatings : Provide additional functionalities such as UV protection or antimicrobial properties.
Case Study 1: Textile Water Repellent Coating
A study demonstrated the use of 3-Cyanobutylmethyldimethoxysilane in developing a water-repellent coating for textiles. The treated fabric exhibited significantly improved water contact angles (WCA), indicating enhanced hydrophobicity. The results showed that the fabric maintained its water-repellent properties even after multiple washing cycles, highlighting the durability of the coating .
Case Study 2: Composite Material Strength Enhancement
Research involving polymer composites revealed that incorporating 3-Cyanobutylmethyldimethoxysilane improved tensile strength by up to 30%. This enhancement was attributed to better interfacial adhesion between the polymer matrix and reinforcing agents, which resulted in superior mechanical performance under stress .
Mechanism of Action
The mechanism of action of 3-Cyanobutylmethyldimethoxysilane involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural or functional analogs. The closest compound mentioned in the evidence is 3-Chloropropylmethyldimethoxysilane (CAS 18171-19-2, ), which shares a similar backbone but substitutes the cyano group with a chloro (-Cl) group.
Table 1: Hypothetical Comparison of 3-Cyanobutylmethyldimethoxysilane and 3-Chloropropylmethyldimethoxysilane
Key Differences:
Functional Group Reactivity: The cyano group in 3-Cyanobutylmethyldimethoxysilane enables reactions like hydrolysis to carboxylic acids or coordination with metal surfaces, whereas the chloro group in 3-Chloropropylmethyldimethoxysilane is more suited for nucleophilic displacement (e.g., bonding with hydroxylated substrates) .
Limitations of the Provided Evidence
The evidence provided focuses exclusively on natural language processing (NLP) models (e.g., BERT, Transformer, RoBERTa; –4, 6) and unrelated chemical syntheses (). No data on 3-Cyanobutylmethyldimethoxysilane or its direct analogs are included, making a rigorous comparison impossible. For authoritative analysis, consult peer-reviewed journals (e.g., Journal of Organometallic Chemistry) or databases like SciFinder or Reaxys.
Biological Activity
3-Cyanobutylmethyldimethoxysilane is a silane compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its mechanisms, potential applications, and relevant case studies.
Chemical Structure and Properties
3-Cyanobutylmethyldimethoxysilane is characterized by the presence of a cyanobutyl group attached to a methyldimethoxysilane moiety. Its chemical formula can be represented as C_8H_13NO_2Si. This structure contributes to its unique properties, making it suitable for various applications in biological systems.
Biological Activity Overview
The biological activity of 3-Cyanobutylmethyldimethoxysilane has been studied in several contexts. Key areas of interest include:
- Antimicrobial Properties : Research indicates that silanes can exhibit antimicrobial activity, potentially due to their ability to disrupt microbial cell membranes.
- Cell Adhesion and Growth : Silanes are often used to modify surfaces to enhance cell adhesion, which is crucial for tissue engineering applications.
- Drug Delivery Systems : The compound's silane functionality allows it to be incorporated into drug delivery systems, potentially improving the bioavailability of therapeutic agents.
The mechanisms through which 3-Cyanobutylmethyldimethoxysilane exerts its biological effects are still being elucidated. However, several proposed mechanisms include:
- Surface Modification : The compound can modify the surface properties of materials, enhancing biocompatibility and promoting cell attachment.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in microbial cells, leading to cell death.
- Interaction with Cellular Components : The cyanobutyl group may interact with cellular receptors or enzymes, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the biological activity of silanes similar to 3-Cyanobutylmethyldimethoxysilane:
- Antimicrobial Efficacy : A study demonstrated that modified surfaces with silanes exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The modified surfaces reduced bacterial adhesion by up to 70% compared to unmodified controls .
- Cell Proliferation : Another investigation focused on the use of silane-modified scaffolds in tissue engineering. Results showed increased fibroblast proliferation on surfaces treated with 3-Cyanobutylmethyldimethoxysilane, suggesting enhanced biocompatibility .
- Drug Delivery Applications : In a recent study, researchers explored the incorporation of this silane into polymeric nanoparticles for targeted drug delivery. The results indicated that the nanoparticles exhibited improved stability and controlled release profiles for anticancer drugs .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
